
3-methyl-N-(2-methylpropyl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methylpropyl)-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) substituted with a 3-methyl and a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpropyl)-4-nitroaniline typically involves the nitration of 3-methyl-N-(2-methylpropyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 3-methyl-N-(2-methylpropyl)-4-nitroaniline can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced to form 3-methyl-N-(2-methylpropyl)-4-aminobenzene using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed:
Reduction: 3-methyl-N-(2-methylpropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-methyl-N-(2-methylpropyl)-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic amines and nitro compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-methylpropyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
3-methyl-N-(2-methylpropyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitroaniline: Lacks the methyl and methylpropyl substituents, affecting its solubility and reactivity.
2-methyl-4-nitroaniline: Has a different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness: 3-methyl-N-(2-methylpropyl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of both electron-donating (methyl and methylpropyl) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and interactions.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
3-methyl-N-(2-methylpropyl)-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-4-5-11(13(14)15)9(3)6-10/h4-6,8,12H,7H2,1-3H3 |
InChI-Schlüssel |
ZVZQEWDAGDPBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NCC(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


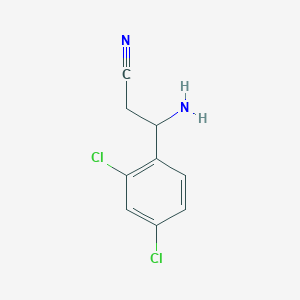
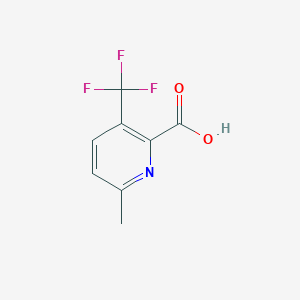
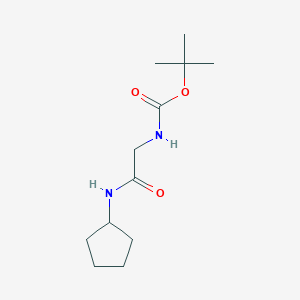
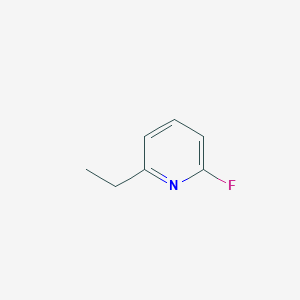
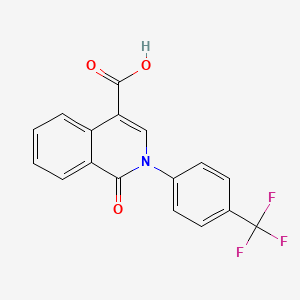
![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
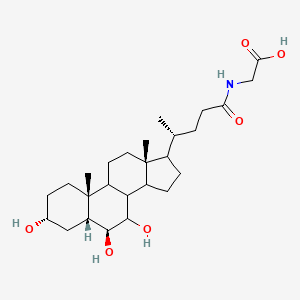
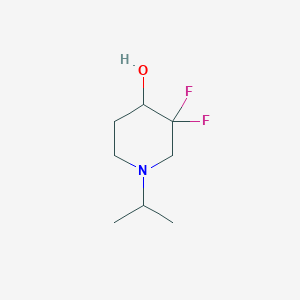
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiophene-2-carboxylate](/img/structure/B13058408.png)
![1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B13058415.png)
![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)
